molecular formula C20H20FN6NaO5 B12412848 Raltegravir (sodium)

Raltegravir (sodium)

Cat. No.: B12412848
M. Wt: 466.4 g/mol
InChI Key: QLBNDXLKPYXCIW-UHFFFAOYSA-M
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Description

Raltegravir (sodium) is an antiretroviral medication used to treat HIV/AIDS. It is sold under the brand name Isentress and is known for being the first integrase inhibitor approved for clinical use. Raltegravir works by inhibiting the HIV integrase enzyme, which is essential for the viral replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Raltegravir can be synthesized through several methods. One common method involves reacting 2-amino-2-methylpropanenitrile with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid using N-methylmorpholine as a base . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of raltegravir involves the use of pharmaceutical compositions comprising HIV integrase strand transfer inhibitors. The process includes the preparation of oral pharmaceutical compositions of raltegravir or its pharmaceutically acceptable salts . The production process is designed to ensure the stability and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Raltegravir undergoes several types of chemical reactions, including:

    Oxidation: Raltegravir can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in raltegravir, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can impact the compound’s activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.

Scientific Research Applications

Raltegravir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Elvitegravir: Another integrase inhibitor used to treat HIV-1 infections. It has a similar mechanism of action but different pharmacokinetic properties.

    Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance compared to raltegravir.

    Bictegravir: An integrase inhibitor with improved efficacy and safety profiles.

Uniqueness of Raltegravir

Raltegravir was the first integrase inhibitor approved for clinical use, making it a pioneering compound in the treatment of HIV/AIDS. Its unique mechanism of action and favorable safety profile have made it a valuable addition to antiretroviral therapy .

Properties

Molecular Formula

C20H20FN6NaO5

Molecular Weight

466.4 g/mol

IUPAC Name

sodium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1

InChI Key

QLBNDXLKPYXCIW-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+]

Origin of Product

United States

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